molecular formula C17H18F2N4O3 B2424623 (2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021115-81-0

(2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2424623
CAS No.: 1021115-81-0
M. Wt: 364.353
InChI Key: FPMXXRCLFYBPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18F2N4O3 and its molecular weight is 364.353. The purity is usually 95%.
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Scientific Research Applications

Diabetes Treatment Research

(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, a compound structurally similar to the requested molecule, has shown potential as a potent and selective inhibitor of dipeptidyl peptidase IV, which could be used in the treatment of type 2 diabetes. This compound demonstrates high oral bioavailability and low plasma protein binding, making it a candidate for diabetes treatment (Ammirati et al., 2009).

Metabolism and Excretion Studies

The metabolism, excretion, and pharmacokinetics of a similar compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, have been studied in rats, dogs, and humans. These studies are crucial for understanding how the body processes and eliminates such compounds, which is vital for drug development (Sharma et al., 2012).

Antimicrobial Research

Compounds with structural similarities have been investigated for their antimicrobial properties. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown promising results against various pathogenic bacterial and fungal strains. Such research is instrumental in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Synthesis Techniques

Research on the synthesis of these compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been conducted to improve the methods of preparation and yield. Efficient synthesis methods are crucial for large-scale production and pharmaceutical application (Zheng Rui, 2010).

Anticancer and Antituberculosis Research

Studies on derivatives of similar compounds have explored their potential as anticancer and antituberculosis agents. For example, research on 1-(4-Chlorophenyl) cyclopropyl methanone derivatives has shown promising results in in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3/c1-25-14-10-13(20-17(21-14)26-2)22-6-8-23(9-7-22)16(24)15-11(18)4-3-5-12(15)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXXRCLFYBPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.